molecular formula C11H5ClF3N5O2 B2527261 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 339018-06-3

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B2527261
CAS No.: 339018-06-3
M. Wt: 331.64
InChI Key: GDLYJTGNZHOVAP-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a useful research compound. Its molecular formula is C11H5ClF3N5O2 and its molecular weight is 331.64. The purity is usually 95%.
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Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in the synthesis of various pharmacologically active scaffolds, including pyrano[2,3-d]pyrimidines, which are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, benefits from the use of diverse catalysts such as organocatalysts, metal catalysts, and green solvents, among others. These catalysts facilitate the development of lead molecules by enabling a one-pot multicomponent reaction approach, highlighting the importance of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in the creation of complex medicinal compounds (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure , is recognized as a privileged heterocycle in drug discovery. Its application as a building block for developing drug-like candidates has displayed a wide range of medicinal properties, including anticancer, CNS agents, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies have placed significant emphasis on this scaffold, encouraging further exploration in developing potential drug candidates with enhanced efficacy and targeted action (Cherukupalli et al., 2017).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, are explored for their potential as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. Beyond their application in sensing technologies, these compounds have garnered attention for their biological and medicinal applications, underscoring their versatility and potential in various scientific research fields (Jindal & Kaur, 2021).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s worth noting that similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP derivatives, including this compound, will be discovered in the future .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N5O2/c12-6-1-4(11(13,14)15)2-16-8(6)20-7-5(3-17-20)9(21)19-10(22)18-7/h1-3H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLYJTGNZHOVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C3=C(C=N2)C(=O)NC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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